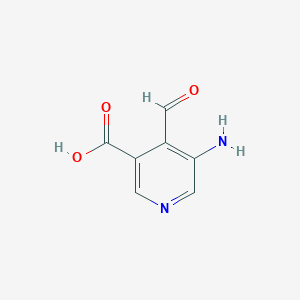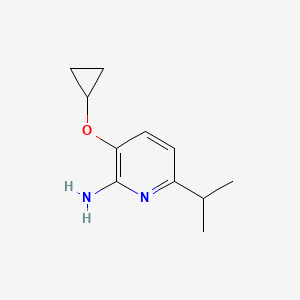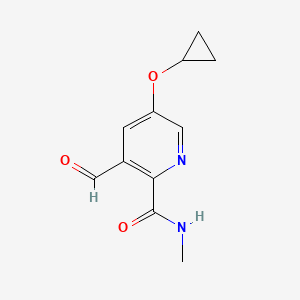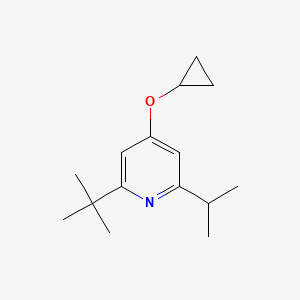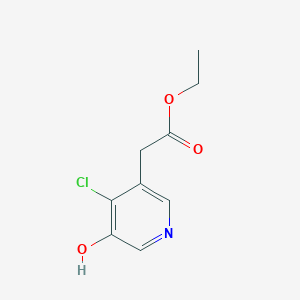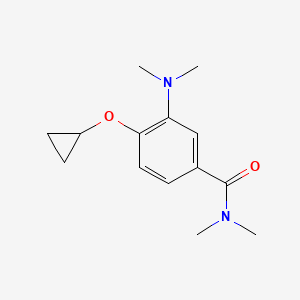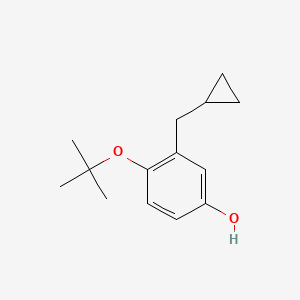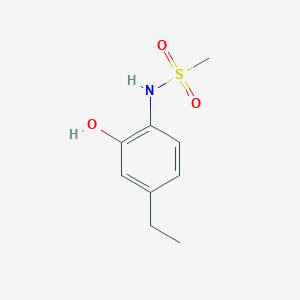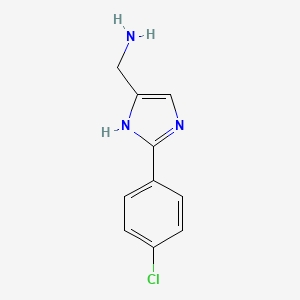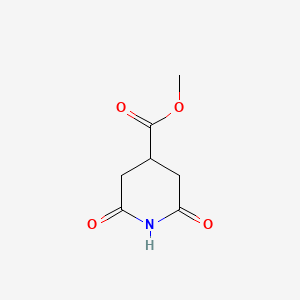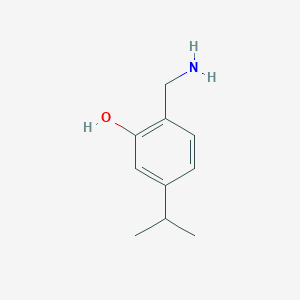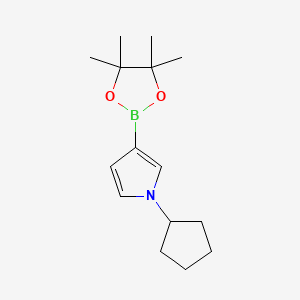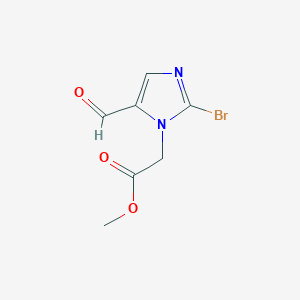
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group at the second position, a formyl group at the fifth position, and an acetic acid methyl ester moiety attached to the nitrogen atom at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromo Group: The bromo group can be introduced through a halogenation reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: (2-Bromo-5-carboxy-imidazol-1-YL)-acetic acid methyl ester.
Reduction: (2-Bromo-5-hydroxymethyl-imidazol-1-YL)-acetic acid methyl ester.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoimidazole: A simpler derivative with a bromo group at the second position, used in various chemical reactions and as a building block for more complex compounds.
5-Formylimidazole: A derivative with a formyl group at the fifth position, studied for its potential biological activities.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromo and formyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H7BrN2O3 |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-5-formylimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6(12)3-10-5(4-11)2-9-7(10)8/h2,4H,3H2,1H3 |
Clave InChI |
QQZUYBUVYOILOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C(=CN=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


